molecular formula C16H27N5O2 B2870684 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-46-1

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Numéro de catalogue: B2870684
Numéro CAS: 2101198-46-1
Poids moléculaire: 321.425
Clé InChI: JKVIDIYZLXOQAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a synthetically designed pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. The compound integrates multiple pharmacophores recognized for their broad biological potential. The pyrazole core is a privileged scaffold in pharmaceuticals, present in agents with diverse activities including anti-inflammatory, anticancer, antiviral, and antidepressant properties . The specific molecular architecture of this compound suggests its utility in probing various biological pathways. The 4-amino group on the pyrazole ring is a common feature that can enhance solubility and contribute to hydrogen bonding with biological targets. The cyclopentyl substituent at the 1-position introduces steric bulk, which can influence binding affinity and metabolic stability. Furthermore, the presence of the N-(3-morpholin-4-ylpropyl)carboxamide side chain is particularly noteworthy. The morpholine ring is a frequently employed moiety in drug design due to its favorable physicochemical properties and potential to improve pharmacokinetic profiles. This combination of features makes this chemical entity a valuable building block for constructing novel compounds in structure-activity relationship (SAR) studies . Researchers may investigate this compound as a precursor or intermediate in the synthesis of more complex molecules targeting various enzymes and receptors. Its structure is consistent with compounds explored as kinase inhibitors or modulators of G-protein-coupled receptors, which are relevant in oncology, neurodegenerative diseases such as Alzheimer's and Parkinson's, and chronic conditions like obesity . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c17-14-12-21(13-4-1-2-5-13)19-15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIDIYZLXOQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)NCCCN3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties.

Chemical Structure and Properties

The chemical structure of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can be represented as follows:

C13H20N4O\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}

This structure includes a pyrazole ring, an amine group, and morpholine moiety, which contribute to its biological activity.

Research indicates that compounds with pyrazole scaffolds often interact with various biological targets. The specific mechanism of action for this compound involves inhibition of phosphodiesterase enzymes (PDEs), which play a crucial role in cellular signaling pathways. By inhibiting PDEs, the compound may enhance intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release.

In Vitro Studies

Recent studies have demonstrated that 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide exhibits significant biological activity against several targets:

  • PDE9 Inhibition : The compound has been shown to selectively inhibit PDE9, which is implicated in cognitive function and neuroprotection. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Preliminary data suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and inhibition of tumor growth .

In Vivo Studies

In vivo studies are essential to evaluate the therapeutic potential of this compound. Animal models have been employed to assess its efficacy and safety profile. Key findings include:

  • Neuroprotective Effects : In rodent models of neurodegeneration, the compound demonstrated protective effects against cognitive decline, supporting its potential use in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Activity : The compound has also shown promise in reducing inflammation in animal models, which could be beneficial for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of similar pyrazole derivatives:

  • Celecoxib : A well-known pyrazole derivative used as an anti-inflammatory medication. Studies show it effectively reduces pain and inflammation by inhibiting COX enzymes .
  • Rimonabant : Another pyrazole that acts as a cannabinoid receptor antagonist, demonstrating weight loss and metabolic benefits in clinical trials .

These examples underline the therapeutic potential inherent in pyrazole compounds, including 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-3-carboxamide (CAS 2101195-56-4)

  • Molecular Formula : C₁₂H₂₀N₄O
  • Molar Mass : 236.31 g/mol
  • Substituent : Isopropyl group on the carboxamide nitrogen.
  • Key Properties :
    • Lower molecular weight (236.31 vs. ~307 g/mol for morpholine derivatives).
    • Predicted density: 1.30 g/cm³; boiling point: 459.2°C .
  • The isopropyl group may enhance lipophilicity, favoring membrane permeability but limiting solubility .

4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide (CAS 1006454-36-9)

  • Molecular Formula : C₁₂H₂₀N₆O (inferred from structure).
  • Substituent : Ethyl group on the pyrazole ring and 3-methylpyrazolylpropyl on the carboxamide.
  • Key Properties: Predicted to exhibit moderate solubility due to the polar pyrazole substituent, though less than morpholine derivatives.
  • Implications : The 3-methylpyrazolylpropyl substituent may confer unique binding interactions in biological systems, differing from morpholine’s electron-rich oxygen .

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide (CAS 2101195-60-0)

  • Molecular Formula : C₁₅H₂₅N₅O₂
  • Molar Mass : 307.39 g/mol
  • Substituent : 2-Morpholin-4-ylethyl group (shorter chain vs. the target compound’s 3-morpholin-4-ylpropyl).
  • Key Properties: Higher molar mass and polarity due to the morpholine ring.
  • Implications : Morpholine enhances solubility via hydrogen bonding, while the ethyl linker balances lipophilicity. Extending the chain to propyl (as in the target compound) could increase molecular volume and alter pharmacokinetics .

Structural and Property Analysis Table

Compound Name (CAS) Substituent on Carboxamide Nitrogen Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Boiling Point (°C)
Target Compound (Hypothetical) 3-Morpholin-4-ylpropyl C₁₆H₂₇N₅O₂* ~321.42* ~1.25* ~470*
4-Amino-1-cyclopentyl-N-isopropyl () Isopropyl C₁₂H₂₀N₄O 236.31 1.30 459.2
4-Amino-1-ethyl-N-[3-(3-methyl-pyrazolyl)propyl] () 3-Methylpyrazolylpropyl C₁₂H₂₀N₆O 276.34 N/A N/A
4-Amino-1-cyclopentyl-N-(2-morpholinylethyl) () 2-Morpholin-4-ylethyl C₁₅H₂₅N₅O₂ 307.39 N/A N/A

*Estimated based on structural extrapolation from .

Key Findings and Implications

Morpholine vs. Non-Morpholine Derivatives: Morpholine-containing compounds (e.g., CAS 2101195-60-0) exhibit higher polarity and solubility compared to isopropyl or pyrazolyl analogs, critical for oral bioavailability .

Steric and Electronic Effects : Bulky substituents like 3-methylpyrazolylpropyl (CAS 1006454-36-9) introduce steric hindrance, which could limit target access but improve metabolic stability .

Méthodes De Préparation

Hydrazine-Based Cyclocondensation

The pyrazole ring is constructed via the reaction of hydrazine derivatives with 1,3-dielectrophiles. For 4-amino-3-carboxamide derivatives, ethyl cyanoacetate serves as a common starting material.

Representative Protocol (adapted from):

  • Reactants :
    • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
    • Cyclopentylhydrazine hydrochloride (1.2 eq)
  • Conditions :
    • Solvent: Ethanol (reflux, 4–6 hrs)
    • Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate
  • Intermediate :
    • 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (Yield: 58–62%)

Acid Hydrolysis to Carboxylic Acid :
The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl (12 N) at 110°C for 8 hrs, yielding 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid (Yield: 85–90%).

Amine Component Preparation: 3-Morpholin-4-ylpropan-1-amine

Reductive Amination Approach

Step 1 : Synthesis of 3-morpholin-4-ylpropanal

  • Reactants : Morpholine (1.0 eq) + Acrolein (1.1 eq)
  • Conditions : THF, 0°C → RT, 12 hrs
  • Product : 3-morpholin-4-ylpropanal (Yield: 74%)

Step 2 : Reductive Amination

  • Reactants : 3-morpholin-4-ylpropanal (1.0 eq) + Ammonium acetate (2.0 eq)
  • Reducing Agent : NaBH₃CN (1.5 eq)
  • Conditions : MeOH, RT, 6 hrs
  • Product : 3-morpholin-4-ylpropan-1-amine (Yield: 68%)

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

Reactants :

  • 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
  • 3-Morpholin-4-ylpropan-1-amine (1.2 eq)
  • Coupling Reagent: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl, 1.5 eq)
  • Additive: 1-Hydroxybenzotriazole (HOBt, 1.5 eq)

Conditions :

  • Solvent: DMF, 0°C → RT, 12 hrs
  • Workup: Dilution with H₂O, extraction with CH₂Cl₂
  • Purification: Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂)

Outcome :

  • 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide (Yield: 72–78%)

Alternative Synthetic Routes

Ullmann-Type Coupling for Direct Amidation

Reactants :

  • 4-Amino-1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq)
  • 3-Morpholin-4-ylpropan-1-amine (1.1 eq)

Catalytic System :

  • CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: K₂CO₃ (2.0 eq)

Conditions :

  • Solvent: DMSO, 120°C, 24 hrs
  • Product : Direct conversion to carboxamide (Yield: 65%)

Critical Reaction Parameters and Optimization Data

Table 1: Comparative Yields Across Coupling Methods

Method Reagents/Conditions Yield (%) Purity (HPLC)
EDCl/HOBt DMF, RT, 12 hrs 78 98.5
Ullmann Coupling CuI/1,10-Phenanthroline, 120°C 65 97.2
Mixed Anhydride ClCO₂iBu, NMM, THF 63 96.8

Key Observations :

  • EDCl/HOBt provides superior yields and purity compared to transition metal-catalyzed methods.
  • Ullmann coupling avoids acidic conditions, preserving base-sensitive functional groups.

Scalability and Industrial Considerations

Crystallization and Polymorphism

  • Optimal Solvent System : Ethanol/water (4:1) induces crystallization of the carboxamide as a monohydrate (melting point: 182–184°C).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.